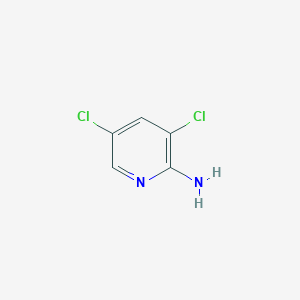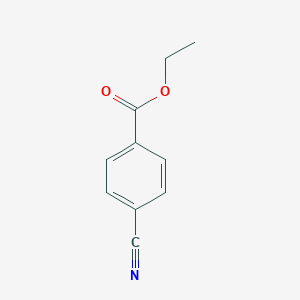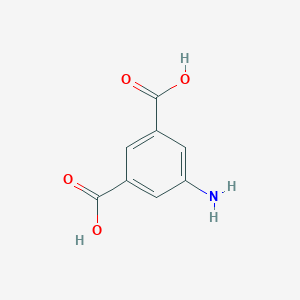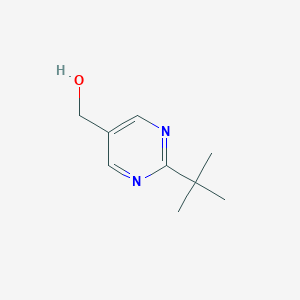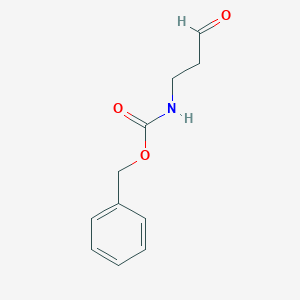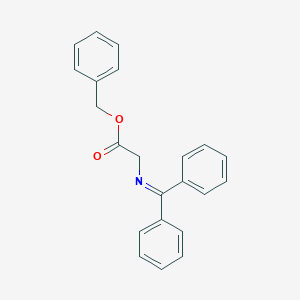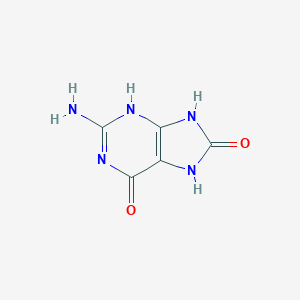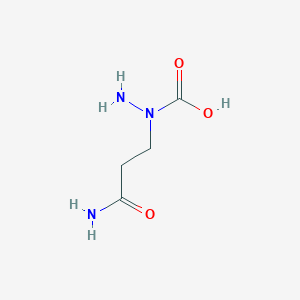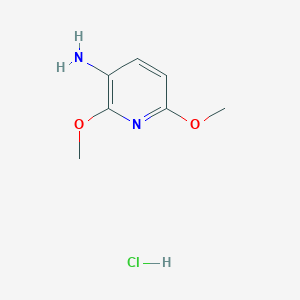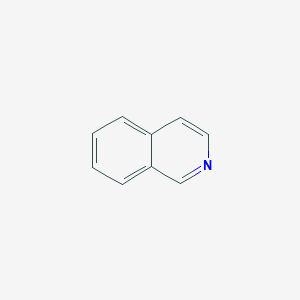![molecular formula C13H12ClNO2S B145813 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-78-2](/img/structure/B145813.png)
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as MTCP, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MTCP is a derivative of the parent compound, diclofenac, which is widely used in the treatment of pain and inflammation. MTCP has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies.
Mécanisme D'action
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are involved in the pathogenesis of inflammation and pain. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid selectively inhibits the activity of COX-2, which is induced during inflammation and is the primary source of prostaglandins in inflamed tissues. By inhibiting COX-2 activity, 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied for its anti-inflammatory and analgesic effects, which makes it a well-characterized compound for research purposes. However, one limitation of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has not been extensively studied in human clinical trials, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for research on 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of research is to investigate the potential of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of research is to investigate the potential of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid for the treatment of chronic pain conditions, such as neuropathic pain and cancer pain. Additionally, further studies are needed to investigate the safety and efficacy of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid in human clinical trials. Overall, 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has the potential to be a valuable therapeutic agent for the treatment of inflammation and pain.
Méthodes De Synthèse
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid can be synthesized by reacting 4-(4-methylthiazol-2-yl)-3-chlorophenylacetic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with 2-propanol to obtain 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Applications De Recherche Scientifique
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Propriétés
Numéro CAS |
138568-78-2 |
|---|---|
Nom du produit |
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Formule moléculaire |
C13H12ClNO2S |
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
2-[3-chloro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
Clé InChI |
SYQQLMCMCWDLIB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canonique |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



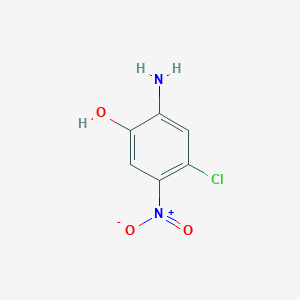
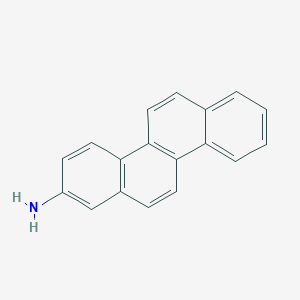
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
